[(1R)-2,2-difluorocyclopropyl]methanol
Description
Significance of Fluorinated Chiral Cyclopropyl (B3062369) Systems in Chemical Research
Fluorinated chiral cyclopropyl systems are of paramount importance in modern chemical research, particularly in the realm of medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The cyclopropane (B1198618) ring, a rigid and strained three-membered carbocycle, provides a conformationally constrained scaffold that can mimic other functionalities and introduce unique spatial arrangements. nbinno.com
The combination of fluorine and a chiral cyclopropane ring offers a powerful tool for fine-tuning the properties of bioactive compounds. The chirality of these systems is crucial for stereoselective interactions with biological macromolecules, which are themselves chiral. This can lead to improved potency, selectivity, and a better pharmacokinetic profile for drug candidates. nbinno.com The gem-difluorocyclopropyl group, in particular, is a valuable bioisostere for a carbonyl group or other functionalities, while also enhancing metabolic stability by blocking potential sites of oxidation.
Historical Context of Difluorocyclopropane Derivatives in Organic Synthesis
The synthesis of difluorocyclopropane derivatives has a rich history rooted in the development of carbene chemistry. Early work in the mid-20th century laid the foundation for the generation and trapping of difluorocarbene (:CF2), the key intermediate in the most common methods for constructing the difluorocyclopropane ring. beilstein-journals.org
One of the earliest and most straightforward methods for generating difluorocarbene was the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa). nih.gov This reagent, upon heating, extrudes carbon dioxide and a chloride ion to furnish the highly reactive difluorocarbene, which can then undergo a [2+1] cycloaddition with an alkene to form the desired difluorocyclopropane.
Over the decades, a variety of other methods for difluorocarbene generation have been developed, each with its own advantages and substrate scope. These include the use of organometallic reagents like (trifluoromethyl)phenylmercury (PhHgCF3), and later, the more practical and widely used Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3). researchgate.net The development of these reagents has significantly expanded the accessibility and functional group tolerance of difluorocyclopropanation reactions.
The challenge of controlling the stereochemistry of these reactions has been a major focus of research. The development of methods for the enantioselective synthesis of difluorocyclopropanes has been crucial for their application in the synthesis of chiral drugs and other bioactive molecules. nih.gov
Overview of Current Research Landscape Pertaining to [(1R)-2,2-difluorocyclopropyl]methanol
Current research involving this compound primarily revolves around its utility as a versatile chiral building block in the synthesis of complex and biologically active molecules. Its well-defined stereochemistry and the presence of a primary alcohol provide a handle for a wide array of chemical transformations.
Synthesis of this compound: The enantioselective synthesis of this compound and its derivatives is a key area of investigation. Asymmetric cyclopropanation reactions are a common strategy, often employing chiral catalysts to control the stereochemical outcome of the difluorocarbene addition to a suitable alkene precursor. Biocatalytic approaches are also emerging as powerful tools for accessing enantiopure fluorinated cyclopropanes. researchgate.net
Applications in the Synthesis of Bioactive Molecules: While specific examples directly utilizing this compound in late-stage clinical candidates are not extensively documented in publicly available literature, the broader class of chiral fluorinated cyclopropanes is featured in numerous drug discovery programs. The structural motif is incorporated to enhance metabolic stability and fine-tune biological activity.
Use as a Chiral Building Block: The primary application of this compound is as a starting material for the synthesis of more elaborate structures. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The chiral center provides a foundation for the stereocontrolled construction of adjacent stereocenters. The inherent reactivity of the strained cyclopropane ring can also be exploited in ring-opening reactions to generate other valuable fluorinated scaffolds. rsc.orgresearchgate.net
The ongoing research in this area continues to expand the synthetic toolbox for accessing and utilizing this compound and related chiral fluorinated cyclopropanes, underscoring their growing importance in the development of new therapeutics and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
[(1R)-2,2-difluorocyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure 1r 2,2 Difluorocyclopropyl Methanol
Stereoselective and Asymmetric Catalytic Approaches
The direct formation of the chiral center in [(1R)-2,2-difluorocyclopropyl]methanol through catalytic asymmetric methods represents a highly efficient and atom-economical approach. These strategies rely on the use of chiral catalysts to control the stereochemical outcome of the reaction, affording the desired enantiomer in high purity.
Chiral Ligand-Controlled Enantioselective Syntheses
A prominent and effective strategy for the enantioselective synthesis of precursors to this compound involves the asymmetric hydrogenation of prochiral gem-difluorocyclopropenes. The success of this approach is heavily reliant on the design and application of sophisticated chiral ligands that coordinate to a metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate.
A notable example is the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters. This reaction is effectively catalyzed by a Noyori-Ikariya type ruthenium(II) complex. The catalytic system typically consists of a ruthenium precursor, such as [RuCl2(p-cymene)]2, and a chiral N-tosylated diamine ligand, for instance, (R,R)-TsDPEN (N-tosyl-1,2-diphenylethylenediamine). Isopropanol (B130326) often serves as a convenient and effective hydrogen donor in these transformations.
The reaction proceeds with high levels of enantioselectivity, yielding the corresponding cis-gem-difluorocyclopropyl esters. Subsequent reduction of the ester functionality, for example using lithium aluminum hydride (LiAlH4), affords the target enantiopure this compound. The high enantiomeric excess achieved in the hydrogenation step is crucial for obtaining the final product with high optical purity.
| Catalyst System | Chiral Ligand | Substrate | Product | Enantiomeric Excess (ee) |
| [RuCl2(p-cymene)]2/CuI | (R)-Difluorphos | Azabenzonorbornadiene | trans-vicinal diamine | 93-95% |
| Noyori-Ikariya Ru(II) complex | (N-tosyl-1,2-diphenylethylenediamine) | gem-Difluorocyclopropenyl ester | cis-gem-difluorocyclopropyl ester | 66-99% |
This interactive table summarizes key findings in chiral ligand-controlled enantioselective syntheses relevant to the formation of difluorocyclopropyl structures.
Organocatalytic Strategies for Asymmetric Induction
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition-metal catalysis. These small organic molecules, often derived from natural sources, can effectively catalyze a wide range of transformations with high enantioselectivity.
While a direct organocatalytic route to this compound is not extensively documented, analogous strategies for the asymmetric synthesis of fluorinated cyclic systems highlight the potential of this approach. For instance, cinchona alkaloid-derived primary amines have been successfully employed as organocatalysts in the asymmetric Robinson annulation for the synthesis of fluorinated cyclohexenones. These reactions can achieve excellent yields and enantioselectivities, often exceeding 99% ee.
The application of such organocatalytic principles to the synthesis of this compound could be envisioned through the asymmetric cyclopropanation of an appropriate fluorinated precursor. The development of novel organocatalysts and methodologies tailored for the unique electronic properties of fluorine-containing substrates remains an active area of research.
Biocatalytic and Enzymatic Routes to Enantiopurity
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of enantiopure compounds. Enzymes, operating under mild reaction conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the production of chiral molecules.
A feasible biocatalytic strategy for the preparation of this compound involves the asymmetric reduction of a prochiral ketone precursor, such as (2,2-difluorocyclopropyl)(aryl)methanone. A number of commercially available ketoreductases (KREDs) have demonstrated high efficacy in the reduction of various fluoroalkyl ketones to their corresponding chiral secondary alcohols.
These enzymatic reductions often utilize a cofactor regeneration system, for example, using isopropanol as a co-substrate for NADPH regeneration. The reactions can proceed with excellent conversions and enantioselectivities, even at high substrate concentrations. This approach provides a direct and efficient route to the desired enantiopure alcohol.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
| Ketoreductase K234 | Aryl difluoroketone | Chiral fluorohydrin | >99% |
| Ketoreductase K234 | Aliphatic difluoroketone | Chiral fluorohydrin | >99% |
This interactive table showcases the effectiveness of biocatalytic reductions in producing enantiopure fluoroalkyl alcohols.
Diastereoselective Synthetic Pathways Utilizing Chiral Auxiliaries
An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The newly formed stereocenter is established in a diastereoselective manner, and the chiral auxiliary can be subsequently removed and ideally recovered.
Auxiliary Selection and Recovery Methodologies
The choice of chiral auxiliary is critical for achieving high diastereoselectivity. Commonly used and effective chiral auxiliaries include Evans' oxazolidinones and Ellman's tert-butanesulfinamide. These auxiliaries are readily available in both enantiomeric forms and can be efficiently attached to and removed from the substrate under relatively mild conditions.
For the synthesis of this compound, a strategy could involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective difluorocyclopropanation reaction. For example, an α,β-unsaturated ester or amide derived from a chiral alcohol or amine auxiliary could be subjected to difluorocyclopropanation. The stereodirecting influence of the auxiliary would favor the formation of one diastereomer over the other.
Optimization of Diastereomeric Excess
The optimization of the diastereomeric excess (de) is a crucial aspect of syntheses employing chiral auxiliaries. This can be achieved by carefully selecting the reaction conditions, including the choice of solvent, temperature, and reagents.
In the context of a diastereoselective difluorocyclopropanation, factors such as the nature of the difluorocarbene source and the presence of Lewis acids can significantly influence the diastereoselectivity. A systematic screening of these parameters is often necessary to identify the optimal conditions that maximize the formation of the desired diastereomer.
Furthermore, purification techniques such as chromatography or crystallization can be employed to separate the diastereomers, allowing for the isolation of the desired product in high diastereomeric purity. The subsequent removal of the chiral auxiliary then yields the enantiopure this compound.
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) |
| Evans' Oxazolidinone | Asymmetric Alkylation | >95% |
| Ellman's tert-Butanesulfinamide | Asymmetric Addition to Imines | >95% |
This interactive table provides examples of the high levels of diastereoselectivity achievable with common chiral auxiliaries in relevant asymmetric transformations.
Development of Novel Synthetic Pathways from Achiral Precursors
The creation of a single enantiomer, such as this compound, from achiral starting materials necessitates a process known as asymmetric synthesis. nih.gov This involves a chemical transformation where a chiral influence, typically a catalyst or reagent, directs the reaction to favor the formation of one enantiomer over the other. The key strategic step in synthesizing the target molecule is the asymmetric difluorocyclopropanation of the double bond in an achiral precursor like allyl alcohol or one of its derivatives.
The fundamental reaction for creating the target structure is the [2+1] cycloaddition of a difluorocarbene (:CF₂) species with the carbon-carbon double bond of an alkene. nih.govacsgcipr.org The primary challenge lies in controlling the stereochemistry of this addition to selectively produce the (1R) isomer. The choice of the difluorocarbene precursor is critical, as it impacts reaction conditions, safety, and environmental footprint. nih.gov
Several reagents have been developed to generate difluorocarbene for cyclopropanation reactions. A comparison of common sources is detailed below.
| Reagent Name | Formula | Common Name / Type | Key Characteristics |
| Sodium chlorodifluoroacetate | ClCF₂COONa | Salt Decomposition | A classic, effective reagent for allylic alcohols; requires thermal decomposition. nih.govbeilstein-journals.org |
| Trimethyl(trifluoromethyl)silane | (CH₃)₃SiCF₃ | Ruppert-Prakash Reagent | A safer, low-cost, and commercially available liquid; often initiated with sodium iodide (NaI). beilstein-journals.orgenamine.net |
| Dibromodifluoromethane | CF₂Br₂ | Halomethane | Used with a reducing agent like zinc dust; effective but can involve radical side processes. nih.govresearchgate.net |
| Phenyl(trifluoromethyl)mercury | C₆H₅HgCF₃ | Seyferth's Reagent | Highly effective for a broad range of alkenes but is extremely toxic and environmentally persistent. nih.govbeilstein-journals.org |
Achieving enantioselectivity in this transformation is a significant challenge. While asymmetric difluorocyclopropanation is generally less developed than asymmetric epoxidation, advanced methods are emerging. nih.gov One of the most promising modern approaches involves biocatalysis, where engineered enzymes are used to catalyze the reaction. For instance, specifically designed myoglobin-based catalysts can perform asymmetric cyclopropanation on fluorinated substrates in aqueous environments with excellent control over the product's stereochemistry (high diastereomeric and enantiomeric excess). nih.govwpmucdn.com This biocatalytic strategy represents a powerful and sustainable method for accessing chiral fluorinated cyclopropanes.
Once the chiral 2,2-difluorocyclopropyl ring is formed, subsequent transformations may be necessary to yield the final target, this compound. The specific steps depend on the choice of the achiral precursor used in the cyclopropanation reaction.
Direct Approach using Allyl Alcohol: If allyl alcohol is used as the starting material, the asymmetric difluorocyclopropanation of its double bond directly yields the target molecule, this compound. In this ideal scenario, the cyclopropanation is the sole and final bond-forming step, making the synthesis highly efficient.
Process Intensification and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. researchgate.net These principles of green chemistry and process intensification are highly relevant to the synthesis of this compound.
Several innovative techniques can be applied to make the synthesis of difluorocyclopropanes more environmentally benign.
Microwave-Assisted Synthesis: The thermal decomposition of sodium chlorodifluoroacetate, a common method for generating difluorocarbene, traditionally requires high temperatures and long reaction times in high-boiling solvents. The application of microwave irradiation can drastically accelerate this reaction, reducing the time required from several hours to as little as five minutes. beilstein-journals.orgorganic-chemistry.org This intensification allows the use of lower-boiling point solvents like tetrahydrofuran (B95107) (THF), which are easier to remove and recycle, representing a significant green advantage. organic-chemistry.org
Biocatalysis: As mentioned previously, the use of engineered enzymes offers a highly sustainable reaction environment. wpmucdn.com These reactions are typically run in aqueous buffer solutions at or near room temperature and ambient pressure, eliminating the need for volatile organic solvents and significant energy input for heating or cooling. wpmucdn.com
Flow Chemistry: The generation of highly reactive species like carbenes can be exothermic and difficult to control on a large scale. acsgcipr.org Performing these reactions in continuous flow reactors offers superior control over temperature and mixing. youtube.com This process intensification technique can lead to safer reaction conditions, higher yields, and easier scalability compared to traditional batch processing.
Evaluating the "greenness" of a chemical process can be done quantitatively using metrics like Atom Economy and the Environmental Factor (E-Factor).
Atom Economy (AE): This metric calculates the efficiency of a reaction in converting the mass of all starting materials into the mass of the desired product. An ideal reaction has an atom economy of 100%. The calculation for a plausible synthesis of this compound from allyl alcohol and sodium chlorodifluoroacetate is shown below.
Reaction: C₃H₆O + ClCF₂COONa → C₄H₆F₂O + CO₂ + NaCl
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| Allyl alcohol | C₃H₆O | 58.08 | Reactant |
| Sodium chlorodifluoroacetate | C₂ClF₂NaO₂ | 152.46 | Reactant |
| This compound | C₄H₆F₂O | 124.09 | Product |
| Carbon dioxide | CO₂ | 44.01 | Byproduct |
| Sodium chloride | NaCl | 58.44 | Byproduct |
Calculation: Atom Economy = [Molar Mass of Product / (Sum of Molar Masses of all Reactants)] x 100% Atom Economy = [124.09 / (58.08 + 152.46)] x 100% Atom Economy = [124.09 / 210.54] x 100% ≈ 58.9%
This result indicates that, even with a 100% chemical yield, over 40% of the mass of the reactants is converted into byproducts (waste).
E-Factor (Environmental Factor): The E-Factor provides a broader measure of waste by considering the ratio of the mass of total waste to the mass of the desired product. A lower E-Factor signifies a greener process.
E-Factor = (Total Mass of Waste) / (Mass of Product)
Unlike atom economy, the E-Factor accounts for all sources of waste, including reaction byproducts, solvent losses, and materials used in workup and purification.
| Waste Contributor | Description | Impact on E-Factor |
| Stoichiometric Byproducts | In the example above, CO₂ and NaCl are produced in fixed amounts relative to the product. | Increases the baseline E-Factor. |
| Reaction Solvents | Solvents often constitute the largest mass component of a reaction and are often disposed of as waste. | Major contributor to a high E-Factor. |
| Workup & Purification | Water, organic solvents, and solid supports (like silica (B1680970) gel) used to isolate the product add to the waste stream. | Can significantly increase the E-Factor. |
| Chemical Yield | An incomplete reaction means unreacted starting materials become part of the waste, increasing the E-Factor. | Inversely related to E-Factor; lower yield means higher E-Factor. |
Applying green chemistry principles directly lowers the E-Factor. For example, using biocatalysis in water minimizes organic solvent waste. Microwave synthesis, by enabling the use of less and more volatile solvents, also reduces the waste generated. organic-chemistry.org Improving reaction yield is one of the most effective ways to decrease the E-Factor, as it maximizes the conversion of raw materials into the desired product.
Chemical Reactivity and Transformations of 1r 2,2 Difluorocyclopropyl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in [(1R)-2,2-difluorocyclopropyl]methanol undergoes typical reactions such as esterification, etherification, oxidation, and derivatization for nucleophilic substitution. The proximity of the electron-withdrawing gem-difluorocyclopropyl group can influence reaction rates but does not prevent these standard transformations.
Esterification and Etherification under Mild Conditions
The primary hydroxyl group of this compound can be readily converted into esters and ethers, which serve as common protecting groups or as intermediates for further functionalization. Standard mild conditions are effective for these transformations.
Esterification is typically achieved by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). Alternatively, coupling with a carboxylic acid using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a mild route to the corresponding ester.
Etherification can be accomplished under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a mild base like sodium hydride (NaH) to form the alkoxide, which then displaces a halide from an alkyl halide. Silyl (B83357) ethers, another important class of protected alcohols, are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole.
| Transformation | Reagent System | Product Type |
| Esterification | Acyl Chloride, Pyridine | Ester |
| Carboxylic Acid, DCC/EDC | Ester | |
| Etherification | NaH, Alkyl Halide | Ether |
| TBDMSCl, Imidazole | Silyl Ether |
Oxidation and Reduction Pathways to Related Scaffolds
The oxidation state of the hydroxymethyl group can be easily modulated to access the corresponding aldehyde and carboxylic acid, which are key precursors for carbon-carbon bond-forming reactions.
Oxidation of this compound to the aldehyde, (1R)-2,2-difluorocyclopropanecarbaldehyde, can be achieved using a variety of mild reagents to prevent over-oxidation or ring-opening. Common methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or the use of Dess-Martin periodinane (DMP). Further oxidation of the resulting aldehyde to (1R)-2,2-difluorocyclopropylcarboxylic acid can be accomplished with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or by using the Pinnick oxidation (sodium chlorite, NaCIO₂).
The reduction of these oxidized scaffolds back to the primary alcohol is straightforward, typically using hydride reagents like sodium borohydride (B1222165) (NaBH₄) for the aldehyde or the more powerful lithium aluminum hydride (LiAlH₄) for the carboxylic acid or its ester derivatives.
Nucleophilic Substitution and Derivatization Strategies
To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate.
This activated intermediate is now susceptible to displacement by a wide range of nucleophiles. This two-step sequence allows for the introduction of halides, azides, cyanides, and other functional groups at the methylene (B1212753) position, significantly expanding the synthetic utility of the original chiral alcohol. One notable application is the synthesis of radiolabeled compounds, where a tosylate precursor is displaced by a fluoride (B91410) ion, such as in the preparation of [¹⁸F]FDDNP from a tosyloxyethyl precursor. nih.gov
Transformations of the gem-Difluorocyclopropane Moiety
The gem-difluorocyclopropane ring is characterized by significant ring strain and strong electronic effects from the two fluorine atoms. rsc.org These features govern its unique reactivity, particularly in ring-opening reactions.
Ring-Opening Reactions: Mechanisms and Stereochemical Outcomes
The presence of the gem-difluoro group significantly alters the bond strengths within the cyclopropane (B1198618) ring. The C1-C2 and C1-C3 bonds (proximal bonds) are shortened, while the C2-C3 bond (distal bond) is lengthened and weakened, making it the primary site for cleavage. rsc.orgrsc.org This inherent property is exploited in various ring-opening reactions.
These transformations are often initiated by converting the adjacent alcohol into an aldehyde, forming a gem-difluorocyclopropyl acetaldehyde. lookchem.com Under basic or nucleophilic conditions, this substrate undergoes a facile ring-opening. The mechanism is proposed to proceed through an enolate or enamine intermediate, which triggers a concerted, disrotatory cleavage of the weak distal C-C bond. lookchem.com This process generates highly valuable stereo-defined fluoro-dienals. The stereochemical outcome of the reaction can be controlled by the choice of reagents. For instance, using tetramethylguanidine (TMG) can lead to the (E,E)-fluorodienal isomer nearly exclusively, while using piperidine (B6355638) in a buffered medium can favor the (E,Z)-isomer. lookchem.com
| Catalyst/Base | Solvent | Stereochemical Outcome |
| Tetramethylguanidine (TMG) | CD₂Cl₂ | (E,E)-fluorodienal (quantitative) lookchem.com |
| Piperidine / NaHCO₃ | aq. CH₃CN | (E,Z)-fluorodienal (favored) lookchem.com |
Transition metals, particularly palladium and rhodium, are also potent catalysts for the ring-opening of gem-difluorocyclopropanes, enabling cross-coupling reactions to form various monofluoroalkenes. rsc.orgbohrium.comresearchgate.net
Fluorine-Directed Reactivity and Selectivity
The two fluorine atoms are not merely passive spectators; they actively direct the course of chemical reactions. Their powerful electron-withdrawing nature polarizes the ring and is the fundamental reason for the weakening of the distal C-C bond, predisposing the ring to a specific mode of cleavage. rsc.orglookchem.com
In transition metal-catalyzed reactions, the fluorine atoms influence the regioselectivity of the process. While many low-valent metals like palladium typically insert into the weaker distal bond, some catalytic systems can be tuned to activate a proximal C-C bond, overcoming the ring's intrinsic reactivity bias. researchgate.net Furthermore, the fluorine atoms can play a more direct role in the reaction mechanism. In certain rhodium-catalyzed carbofluorination reactions, a C-F bond is cleaved and then reformed, with a tetrafluoroborate (B81430) anion acting as a "fluoride shuttle," demonstrating 100% atom economy. rsc.org This highlights the ability of the gem-difluoro motif to serve not just as a structural element but as a reactive handle that can direct complex transformations with high selectivity. rsc.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations
The synthetic utility of this compound is significantly expanded through its conversion into derivatives suitable for palladium-catalyzed cross-coupling and other metal-mediated reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. For derivatives of this compound, such as the corresponding halides or boronic esters, reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination can be employed.
The Suzuki-Miyaura coupling offers a versatile method for the formation of C(sp²)-C(sp³) bonds. While direct coupling of the alcohol is not typical, its conversion to a trifluoroborate salt allows for effective participation in these reactions. Research on related cyclopropyl (B3062369) systems has shown that such couplings can proceed with high fidelity, retaining the cyclopropyl ring structure. For instance, the coupling of potassium cyclopropyl trifluoroborates with aryl bromides, catalyzed by a palladium complex, has been demonstrated to occur with retention of configuration.
The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another viable strategy. The conversion of this compound to its corresponding halide would be the first step to generating the necessary organozinc species.
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an amine. A derivative of this compound, such as a bromide or iodide, would be a suitable coupling partner for a variety of primary and secondary amines. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results.
Beyond palladium, other metals can mediate important transformations. Copper-catalyzed reactions , for example, are widely used for the formation of C-O, C-S, and C-N bonds. The Ullmann condensation, a classic copper-mediated reaction, could be used to couple a halide derivative of this compound with alcohols, thiols, or amines. More contemporary copper-catalyzed cross-coupling reactions often proceed under milder conditions and with broader substrate scope.
Below is a representative table of potential metal-catalyzed cross-coupling reactions for derivatives of this compound, based on established methodologies for similar substrates.
| Reaction Type | Typical Substrates | Catalyst/Ligand System | Potential Product |
| Suzuki-Miyaura | [(1R)-2,2-difluorocyclopropyl]boronic ester + Aryl Halide | Pd(OAc)₂, SPhos | (1R)-1-Aryl-2,2-difluorocyclopropane |
| Negishi | [(1R)-2,2-difluorocyclopropyl]zinc halide + Aryl Halide | Pd₂(dba)₃, t-Bu₃P | (1R)-1-Aryl-2,2-difluorocyclopropane |
| Buchwald-Hartwig | [(1R)-1-bromo-2,2-difluorocyclopropane] + Amine | Pd₂(dba)₃, XPhos | (1R)-N-Aryl/alkyl-2,2-difluorocyclopropanamine |
| Copper-Mediated C-O Coupling | [(1R)-1-iodo-2,2-difluorocyclopropane] + Phenol | CuI, Phenanthroline | (1R)-1-(Aryloxy)-2,2-difluorocyclopropane |
Stereochemical Integrity and Control in Chemical Transformations
A paramount consideration when employing a chiral building block like this compound is the maintenance of its stereochemical purity throughout a synthetic sequence. The stereocenter at the C1 position of the cyclopropyl ring can be susceptible to racemization or epimerization under certain reaction conditions.
Retention and Inversion of Configuration During Reactions
The stereochemical outcome of a reaction at a chiral center can be either retention, inversion, or a mixture of both (racemization). In the context of cross-coupling reactions involving derivatives of this compound, achieving a high degree of stereochemical fidelity is essential.
For example, the stereospecific coupling of chiral secondary boronic esters with lithiated N-heteroaromatics has been shown to proceed with greater than 98% enantiomeric excess, indicating a highly stereoretentive process. This principle is expected to extend to the coupling of boronic ester derivatives of this compound.
In contrast, reactions proceeding through an Sₙ2-type mechanism at the C1 carbon would be expected to occur with inversion of configuration. For instance, if the hydroxyl group of this compound were converted to a good leaving group (e.g., a tosylate), its direct displacement by a nucleophile would likely lead to the corresponding (1S)-substituted product.
The table below summarizes the expected stereochemical outcomes for different reaction types, assuming the use of a stereochemically pure derivative of this compound.
| Reaction Type | Derivative of this compound | Expected Stereochemical Outcome |
| Suzuki-Miyaura Coupling | Boronic Ester | Retention |
| Negishi Coupling | Organozinc Halide | Generally Retention |
| Sₙ2 Nucleophilic Substitution | Tosylate | Inversion |
Epimerization Studies and Prevention Strategies
Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In the case of derivatives of this compound, this would involve the conversion of the (1R)-isomer to the (1S)-isomer, leading to a loss of enantiomeric purity. This process can be facilitated by the presence of acidic or basic conditions, or by elevated temperatures.
The α-proton at the C1 position of a 1-substituted-2,2-difluorocyclopropane can be somewhat acidic, and its abstraction by a strong base can lead to the formation of a planar carbanion. Subsequent reprotonation can occur from either face, resulting in racemization. The presence of the electron-withdrawing fluorine atoms can exacerbate this acidity.
Prevention of epimerization is a key challenge in the synthetic manipulation of these compounds. Strategies to mitigate this issue include:
Careful selection of reaction conditions: Using non-basic or mildly basic conditions whenever possible can prevent the abstraction of the C1 proton. For reactions requiring a base, using a hindered, non-nucleophilic base at low temperatures can be beneficial.
Minimizing reaction times and temperatures: Prolonged exposure to harsh conditions can increase the likelihood of epimerization.
Choice of protecting groups and derivatives: The nature of the substituent at the C1 position can influence the acidity of the α-proton. Careful selection of derivatives can help to minimize the risk of epimerization.
While specific epimerization studies on this compound are not extensively reported in the literature, the general principles of stereochemical control in cyclopropane chemistry are well-established and directly applicable. The stability of the stereocenter is highly dependent on the reaction conditions and the nature of the intermediates involved. For instance, reactions that proceed through radical or carbocationic intermediates at the C1 position are more prone to racemization.
Synthesis and Functionalization of Derivatives and Analogues of 1r 2,2 Difluorocyclopropyl Methanol
Preparation of Chiral Difluorocyclopropyl Ethers and Esters
The hydroxyl group of [(1R)-2,2-difluorocyclopropyl]methanol serves as a versatile handle for the synthesis of various derivatives, including chiral ethers and esters. Standard synthetic methodologies can be employed for these transformations.
Esterification can be achieved through the reaction of the alcohol with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a suitable catalyst or coupling agent. For instance, the reaction with a carboxylic acid can be facilitated by common reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Similarly, ether synthesis can be accomplished via Williamson ether synthesis, where the alkoxide of this compound, formed by treatment with a strong base such as sodium hydride, is reacted with an alkyl halide.
While specific examples of extensive libraries of ethers and esters derived directly from this compound are not widely reported in publicly available literature, the fundamental reactivity of the primary alcohol suggests that these derivatives can be readily prepared using established synthetic protocols.
Structure-Activity Relationships in Derivatives
A prominent example of the successful incorporation of this scaffold is in the development of brepocitinib (B610002) (PF-06700841), a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov In brepocitinib, the (S)-2,2-difluorocyclopropyl group is part of an amide linkage, having been introduced via the corresponding (S)-2,2-difluorocyclopropanecarboxylic acid. This acid is readily synthesized from this compound through oxidation. The successful clinical development of brepocitinib for the treatment of autoimmune diseases like psoriasis and ulcerative colitis underscores the value of the difluorocyclopropyl moiety in drug design. nih.gov
While detailed structure-activity relationship (SAR) studies for a wide range of ether and ester derivatives of this compound are not extensively documented in the public domain, the SAR of related molecules suggests that modifications at this position can significantly influence potency and selectivity. For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the nature and position of substituents on an aromatic ring were found to be critical for anticonvulsant activity. nih.gov By analogy, varying the R group in ethers and esters of this compound would be a viable strategy to probe and optimize interactions with a biological target.
Functionalization at the Cyclopropyl (B3062369) Ring: Strategies for C-H Activation
Direct functionalization of the C-H bonds of the cyclopropyl ring in this compound presents a powerful strategy for accessing novel analogues. While the C-H bonds of a cyclopropane (B1198618) are generally less reactive than those in other cyclic systems, advances in catalysis have enabled such transformations.
C-H activation reactions are typically catalyzed by transition metals like palladium, rhodium, or copper. imperial.ac.uk These reactions can be directed by a coordinating group within the substrate or can proceed via an undirected mechanism. The hydroxyl group in this compound or a derivative thereof could potentially serve as a directing group to facilitate ortho-C-H activation on a tethered aromatic ring or even directly on the cyclopropyl ring, although specific examples for this substrate are scarce in the literature.
The reactivity of the gem-difluorocyclopropane ring itself is a subject of ongoing research. The fluorine atoms increase the acidity of the adjacent C-H bonds, potentially facilitating deprotonation and subsequent functionalization. However, the ring is also prone to ring-opening reactions under certain conditions. nih.gov
Incorporation of the Difluorocyclopropylmethanol Unit into Complex Molecular Architectures
The this compound unit can be introduced into larger molecules using both convergent and late-stage functionalization strategies.
Scaffold Diversification via Convergent Synthesis
Convergent synthesis involves the preparation of complex molecular fragments that are then coupled together in the later stages of a synthetic sequence. This approach is often more efficient than a linear synthesis for building complex molecules.
The synthesis of brepocitinib exemplifies a convergent approach. In this case, (S)-2,2-difluorocyclopropanecarboxylic acid is coupled with a complex bicyclic amine core, (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane, to afford the final drug substance. nih.govresearchgate.net This strategy allows for the independent synthesis and optimization of the two key fragments before their final assembly.
This convergent strategy can be broadly applied to generate diverse libraries of compounds. By preparing a range of derivatives of this compound (e.g., the corresponding carboxylic acid, amine, or halide) and coupling them with various molecular scaffolds, a multitude of new chemical entities can be accessed for biological screening.
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) refers to the introduction of a functional group or moiety at a late stage in a synthetic sequence. nih.govnih.gov This approach is particularly valuable in drug discovery for rapidly generating analogues of a lead compound to explore structure-activity relationships.
The introduction of the [(1R)-2,2-difluorocyclopropyl]methyl group in the final steps of a synthesis is an attractive LSF strategy. This could be achieved by coupling this compound or a reactive derivative with a complex drug-like molecule. For example, the alcohol could be converted to a mesylate or tosylate, which could then be used to alkylate a nucleophilic site on a complex scaffold.
While specific, documented examples of the late-stage introduction of the intact this compound unit are not prevalent, the principles of LSF are well-established and could certainly be applied to this building block. The development of robust and selective methods for late-stage difluorocyclopropylation would be a valuable addition to the medicinal chemist's toolbox.
Applications of 1r 2,2 Difluorocyclopropyl Methanol As a Chiral Building Block
Role in the Asymmetric Synthesis of Complex Fluorinated Molecules
The primary application of [(1R)-2,2-difluorocyclopropyl]methanol lies in its use as a chiral synthon for the asymmetric synthesis of more complex fluorinated molecules. The term "chiral building block" refers to a molecule that is used as a starting material in a chemical synthesis and contributes its chirality to the final product. The defined stereochemistry at the C1 position of the cyclopropane (B1198618) ring is transferred through subsequent reaction steps, allowing for the construction of enantiomerically pure target molecules without the need for difficult chiral separations or complex asymmetric catalysis later in the synthesis. nih.gov
The gem-difluorocyclopropane unit is of particular interest in synthetic chemistry. nih.gov The introduction of fluorine atoms can dramatically alter the properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. nih.govdntb.gov.ua Synthesizing these fluorinated cyclopropanes with high stereocontrol is a significant challenge. nih.gov Using a pre-formed, enantiopure building block like this compound provides a reliable and efficient solution. researchgate.net The primary alcohol group serves as a versatile handle for a wide range of chemical transformations, including oxidation to aldehydes or carboxylic acids, conversion to leaving groups (like tosylates or halides) for nucleophilic substitution, or etherification and esterification reactions. researchgate.netnih.gov These transformations enable chemists to elongate the carbon chain or connect the chiral cyclopropyl (B3062369) motif to other molecular fragments, paving the way for the synthesis of intricate molecular architectures. nih.govresearchgate.net
Utilization in Medicinal Chemistry as a Chiral Scaffold for Candidate Synthesis
In medicinal chemistry, the gem-difluorocyclopropyl group is recognized as a valuable structural motif. nih.govnih.gov It can serve as a bioisostere for carbonyl groups, alkynes, or even phenyl rings, helping to fine-tune the steric and electronic profile of a drug candidate. The replacement of other chemical groups with a difluorocyclopropane can lead to improved pharmacological properties, such as enhanced target selectivity and better metabolic profiles. nih.gov
This compound provides a direct entry to chiral drug candidates containing this beneficial scaffold. beilstein-journals.org The inherent three-dimensionality and conformational constraint of the cyclopropane ring help to position other functional groups in a precise orientation for optimal interaction with biological targets like enzymes or receptors. mdpi.com This is crucial, as biological systems are themselves chiral, and often only one enantiomer of a drug is active, while the other may be inactive or cause unwanted side effects.
Research has shown that heterocyclic compounds, which form the core of many pharmaceuticals, can be effectively substituted with the difluorocyclopropyl group to create novel bioactive molecules. researchgate.net For instance, pyrazole (B372694) derivatives functionalized with this group have been synthesized and investigated for a range of biological activities. researchgate.net The ability to start from an enantiopure building block like this compound is a significant advantage in drug discovery, streamlining the synthesis of potential new medicines and ensuring the final product is a single, well-defined stereoisomer. nih.govbeilstein-journals.org
| Molecule Class | Potential Therapeutic Area | Rationale for Use |
| Pyrazole Derivatives | Various (e.g., anti-inflammatory, antimicrobial) | The difluorocyclopropyl group can be introduced to modulate the electronic properties and bioactivity of the pyrazole core. researchgate.net |
| Novel Heterocycles | CNS disorders, Oncology | The rigid, chiral scaffold helps in designing selective ligands for specific receptor subtypes. nih.gov |
| Peptidomimetics | Enzyme Inhibition | The difluorocyclopropane can act as a stable, non-hydrolyzable mimic of a peptide bond or other functional groups. sigmaaldrich.com |
Applications in Agrochemical Design and Development
The principles that make this compound attractive in medicinal chemistry also apply to the design of modern agrochemicals, such as fungicides and insecticides. researchgate.net The inclusion of fluorinated groups is a common strategy in agrochemical development to enhance potency and stability. The difluorocyclopropyl moiety, in particular, has been incorporated into various successful commercial products.
The synthesis of novel agrochemicals often involves creating large libraries of related compounds to screen for biological activity. researchgate.net this compound serves as a key starting material for producing chiral variants of potential pesticides. By modifying the alcohol functional group, the chiral cyclopropyl unit can be tethered to various toxophores (the part of the molecule responsible for the pesticidal action). This allows researchers to explore how chirality influences efficacy and selectivity, potentially leading to products that are more potent against the target pest while having less impact on non-target organisms and the environment. Research has highlighted that pyrazole derivatives, which can be synthesized from difluorocyclopropyl precursors, show notable insecticidal activity. researchgate.net
Contributions to Chiral Ligand and Catalyst Development
Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern chemical synthesis. nih.gov The effectiveness of this process relies heavily on the design of the chiral ligand that coordinates to a metal center. rsc.org Chiral alcohols are frequently used as precursors for the synthesis of these ligands.
This compound is a valuable starting point for developing new chiral ligands. nih.gov The alcohol can be converted into other coordinating groups, such as phosphines, amines, or ethers. mdpi.com The resulting ligand would feature a unique chiral backbone defined by the rigid and electronically distinct difluorocyclopropyl group.
The key features of a successful chiral ligand are conformational rigidity and the ability to effectively shield the metal's coordination site, thereby directing the stereochemical outcome of a reaction. nih.gov The defined stereocenter and the steric bulk of the cyclopropyl ring in ligands derived from this compound could provide the necessary chiral environment to induce high enantioselectivity in metal-catalyzed reactions like hydrogenation, cyclopropanation, or cross-coupling. researchgate.netnih.gov The development of new ligands is an ongoing area of research, and building blocks like this compound provide the structural diversity needed to create novel and more efficient catalysts. researchgate.net
Integration into Material Science and Polymer Chemistry Research
The unique properties of this compound also suggest potential applications in the field of material science and polymer chemistry, although this area is less explored than its applications in life sciences.
Optically active polymers, or chiral polymers, are materials that can interact with polarized light and are of interest for applications such as chiral separation media and sensors. These polymers are typically created by linking together chiral monomer units.
This compound can serve as such a chiral monomer. The primary alcohol group can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or an epoxide. Polymerization of this functionalized monomer would lead to a polymer with the chiral difluorocyclopropyl group appended to each repeating unit. The chirality of the monomer would be transferred to the macromolecular structure, potentially inducing a helical conformation and resulting in a material with strong chiroptical properties. The synthesis of polymers from functionalized monomers is a well-established process. researchgate.net
The gem-difluoro group imparts specific electronic characteristics, including a strong dipole moment and the ability to participate in non-covalent interactions like hydrogen bonding. These properties are highly relevant in the design of functional materials, such as liquid crystals, ferroelectric materials, and specialized optical materials. bldpharm.com
By incorporating this compound into larger molecular structures, materials scientists can leverage its unique stereoelectronic features. For example, its integration into liquid crystal molecules could influence their phase behavior and switching properties. In the context of functional organic materials, the defined stereochemistry and the electronic nature of the C-F bonds could be exploited to control molecular packing in the solid state, which is critical for properties like charge transport in organic electronics.
Advanced Analytical and Spectroscopic Methodologies for the Study of 1r 2,2 Difluorocyclopropyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For [(1R)-2,2-difluorocyclopropyl]methanol, NMR provides detailed information about the connectivity of atoms, their spatial relationships, and the influence of the fluorine atoms on the local electronic environment.
While one-dimensional (1D) NMR provides fundamental data, complex spin systems and overlapping signals, often present in cyclic structures, necessitate the use of two-dimensional (2D) NMR experiments to resolve ambiguities. beilstein-journals.orgresearchgate.net These techniques spread the NMR information across two frequency axes, revealing correlations between nuclei that are essential for definitive structural assignment. rsc.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically over two to three bonds). libretexts.org For this compound, a COSY spectrum would show cross-peaks between the methanolic (CH₂OH) protons and the adjacent cyclopropyl (B3062369) proton (H1). It would also reveal correlations between the non-equivalent protons on the cyclopropane (B1198618) ring (H1 and H3), helping to assign these complex, overlapping multiplets. libretexts.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. creative-biostructure.comemerypharma.com Each cross-peak in an HSQC spectrum represents a one-bond C-H correlation. youtube.com This is invaluable for assigning the carbon signals of the cyclopropane ring and the methanol (B129727) moiety by correlating them to their known proton resonances. For instance, the signal for the hydroxymethyl carbon (-CH₂OH) would show a correlation to the corresponding methylene (B1212753) protons. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. libretexts.org The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it extremely sensitive to molecular geometry. creative-biostructure.com For a rigid structure like a cyclopropane ring, NOESY can be used to confirm the stereochemical relationship between the substituents. For example, it could show correlations between the protons of the -CH₂OH group and the cis proton on the cyclopropane ring (H3), providing definitive proof of the molecule's conformation and the relative orientation of its substituents.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | -CH₂OH ↔ -CH(1)- -CH(1)- ↔ -CH₂- (ring) | J-coupling connectivity; confirms proton spin systems. libretexts.org |
| HSQC | ¹H ↔ ¹³C | -CH₂OH ↔ -H -C(1)H- ↔ -H -C(3)H₂- ↔ -H₂ | Direct one-bond C-H attachments for unambiguous carbon assignment. creative-biostructure.com |
| NOESY | ¹H ↔ ¹H (through space) | -CH₂OH ↔ H1 -CH₂OH ↔ H3 (cis) | Spatial proximity of protons; confirmation of stereochemistry and conformation. libretexts.org |
¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. In gem-difluoro compounds, the two fluorine atoms are often diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals in the ¹⁹F NMR spectrum.
The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the local electronic and steric environment. researchgate.net For this compound, the two fluorine atoms on C2 would typically appear as a pair of doublets (an AX spin system), split by a large geminal ²JFF coupling constant. Further coupling to the vicinal cyclopropyl protons (³JHF) would add complexity to these signals. The precise chemical shift values can help in assigning the configuration and assessing the conformational preferences of the cyclopropane ring. researchgate.net
Table 2: Representative ¹⁹F NMR Data for gem-Difluorocyclopropyl Systems
| Parameter | Typical Value Range | Significance |
|---|---|---|
| ¹⁹F Chemical Shift (δ) | -100 to -150 ppm (relative to CFCl₃) | Highly sensitive to substitution and ring conformation. rsc.org |
| Geminal Coupling (²JFF) | 150 - 170 Hz | Characteristic large coupling for gem-difluoro groups on a cyclopropane ring. |
| Vicinal Coupling (³JHF-cis) | 10 - 20 Hz | Coupling between F and a proton on the same face of the ring. |
| Vicinal Coupling (³JHF-trans) | 2 - 10 Hz | Coupling between F and a proton on the opposite face of the ring. |
Mass Spectrometry (MS) Approaches for Molecular Structure Elucidation and Fragmentation Pathways
Mass spectrometry (MS) provides essential information on the molecular weight and elemental formula of a compound. Advanced MS techniques can also be used to probe its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound (C₄H₆F₂O), HRMS would distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) or chemical ionization (CI) are often used to generate the protonated molecule [M+H]⁺ or other adducts for analysis. researchgate.net The calculated exact mass of C₄H₆F₂O is 108.03867 g/mol . nih.gov
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented, and the resulting fragment ions are analyzed. soton.ac.uk This process, often involving collision-induced dissociation (CID), provides valuable structural information by revealing the molecule's fragmentation pathways. google.com
For this compound, the fragmentation pattern would likely be dominated by pathways characteristic of primary alcohols. libretexts.orglibretexts.org Key fragmentation events would include:
Loss of a hydrogen radical: Formation of an [M-1]⁺ ion.
Loss of water: Dehydration to form an [M-18]⁺ ion. libretexts.org
Alpha-cleavage: Cleavage of the C1-Cα bond to lose the •CH₂OH group, or cleavage of the C-O bond to lose •OH. docbrown.info
Ring-opening: Fragmentation of the strained cyclopropane ring, which could lead to a variety of smaller charged fragments.
Table 3: Predicted Key Fragmentation Pathways for this compound in MS/MS
| Fragmentation Process | Neutral Loss | Predicted Fragment m/z | Plausible Fragment Structure |
|---|---|---|---|
| Loss of Water (Dehydration) | H₂O (18.01) | 90.03 | [C₄H₄F₂]⁺• |
| Loss of Hydroxymethyl Radical | •CH₂OH (31.02) | 77.02 | [C₃H₃F₂]⁺ |
| Loss of Hydroxyl Radical | •OH (17.00) | 91.03 | [C₄H₅F₂]⁺ |
| Loss of Formaldehyde | CH₂O (30.01) | 78.03 | [C₃H₄F₂]⁺• |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide insights into molecular conformation.
For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its broadness resulting from hydrogen bonding. nist.gov The C-H stretching vibrations of the cyclopropyl and methylene groups would appear around 2850-3000 cm⁻¹. researchgate.net
The most diagnostic vibrations for this molecule, apart from the O-H stretch, are the C-F stretching modes. These typically appear as strong, sharp bands in the 1000-1200 cm⁻¹ region of the IR spectrum. The strained cyclopropane ring C-C vibrations are expected to appear in the fingerprint region, often near 1000-1050 cm⁻¹. researchgate.net A supplier's specification sheet confirms that Fourier-transform infrared spectroscopy (FTIR) is used for identification of the compound. thermofisher.com
Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H (Cyclopropyl/Methylene) | Stretching | 2850 - 3000 | Medium |
| C-O (Primary Alcohol) | Stretching | 1050 - 1150 | Strong |
| C-F (gem-Difluoro) | Stretching | 1000 - 1200 | Strong, Sharp |
| C-C (Ring) | Stretching | ~1020 | Medium-Weak |
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods are particularly powerful for determining the three-dimensional arrangement of atoms in a molecule.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are two closely related chiroptical techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light as a function of wavelength. wikipedia.org ORD measures the variation of the angle of optical rotation with wavelength, while ECD measures the difference in absorption of left and right circularly polarized light. nih.gov
For a chiral molecule like this compound, the presence of the stereocenter dictates its chiroptical properties. The ECD spectrum of a chiral compound is characterized by positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms and chromophores around the chiral center.
In principle, the absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with a theoretically calculated spectrum. Quantum mechanical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can predict the ECD spectra for both the (R) and (S) enantiomers. hebmu.edu.cnmdpi.com A match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the enantiomer under investigation. nih.gov
Table 1: Illustrative ECD Data for a Chiral Molecule
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) for (R)-enantiomer | Molar Ellipticity [θ] (deg cm²/dmol) for (S)-enantiomer |
| 210 | +5000 | -5000 |
| 230 | -2500 | +2500 |
| 250 | +1000 | -1000 |
| 270 | 0 | 0 |
| 290 | -500 | +500 |
Note: The data in this table is illustrative and does not represent actual experimental values for this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structure (on Crystalline Derivatives)
X-ray crystallography is a powerful technique that provides unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. wikipedia.org This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.
For a non-crystalline compound like this compound, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the alcohol with a chiral or achiral reagent to form an ester or another derivative that is more amenable to crystallization. For instance, derivatization with a heavy atom-containing reagent can facilitate the determination of the absolute configuration through anomalous dispersion effects.
Once a suitable crystal is grown, X-ray diffraction analysis yields detailed information about the solid-state structure, including bond lengths, bond angles, and torsional angles. The absolute configuration is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
Although no specific crystallographic data for derivatives of this compound were found in the public domain, the table below illustrates the type of information that would be obtained from such a study.
Table 2: Representative Crystallographic Data for a Chiral Organic Molecule
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 12.32 |
| c (Å) | 15.78 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1660.5 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
Note: The data in this table is hypothetical and serves as an example of crystallographic parameters.
Computational and Theoretical Investigations of 1r 2,2 Difluorocyclopropyl Methanol
Conformational Analysis and Energy Landscapes via Quantum Chemical Calculations
The three-dimensional structure of a molecule is fundamental to its properties. Conformational analysis identifies the most stable arrangements of atoms (conformers) and the energy barriers between them. The primary source of conformational flexibility in [(1R)-2,2-difluorocyclopropyl]methanol is the rotation around the single bond connecting the cyclopropyl (B3062369) ring and the hydroxymethyl group (-CH₂OH).
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to perform energy minimization and map the potential energy surface. researchgate.netnih.gov Methods like MP2 (ab initio) and DFT functionals such as B3LYP or M06-2X, combined with Pople-style (e.g., 6-31G(d,p)) or correlation-consistent (e.g., aug-cc-pVDZ) basis sets, are standard for these tasks. nih.govrsc.org
A potential energy scan is performed by systematically rotating the dihedral angle involving the cyclopropyl ring and the methanol (B129727) substituent. For each angle, the geometry is optimized to find the minimum energy structure. This process reveals low-energy conformers and the transition states that separate them. Studies on similar fluorinated alkanes show that stereoelectronic effects involving the C-F bonds significantly influence conformational preferences, often favoring specific gauche or anti arrangements to minimize dipole moments or enable stabilizing hyperconjugative interactions. semanticscholar.org For this compound, key conformers would be defined by the orientation of the O-H group relative to the plane of the cyclopropane (B1198618) ring.
Table 1: Illustrative Conformational Energy Data This table is a hypothetical representation of data from a typical DFT conformational analysis study.
| Conformer | Dihedral Angle (C1-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| A | ~60° (gauche) | 0.00 | 75.1 |
| B | ~180° (anti) | 0.85 | 20.5 |
| C | ~-60° (gauche) | 1.50 | 4.4 |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
The electronic structure dictates the molecule's reactivity. Quantum chemical calculations provide key descriptors such as the energies of frontier molecular orbitals and the distribution of electron density.
Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for predicting chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO, being the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilicity. pku.edu.cn The LUMO is the most likely orbital to accept electrons, indicating its electrophilicity. pku.edu.cn
For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, making it the primary site for reactions with electrophiles (e.g., protonation, acylation). The LUMO is likely to be associated with the antibonding σ* orbitals of the C-F bonds, suggesting these are the sites susceptible to nucleophilic attack, potentially leading to ring-opening under specific conditions. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a larger gap implies lower reactivity. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Data This table illustrates typical FMO data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level).
| Orbital | Energy (eV) | Description & Reactivity Implication |
| HOMO | -7.2 | Localized on the oxygen lone pairs. Indicates the molecule will act as a nucleophile or base at the hydroxyl group. |
| LUMO | +1.5 | Associated with C-F σ* antibonding orbitals. Indicates susceptibility to nucleophilic attack at the fluorinated carbons. |
| HOMO-LUMO Gap | 8.7 | A large gap suggests high kinetic stability under standard conditions. |
The Molecular Electrostatic Potential (MEP) surface is a visualization of the charge distribution on the van der Waals surface of a molecule. researchgate.net It maps regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP would show a region of strong negative potential (typically colored red) around the oxygen atom, confirming it as the most nucleophilic and basic site. Regions of positive potential (blue) would be expected around the hydroxyl proton and, to a lesser extent, the carbon atoms of the cyclopropyl ring, particularly the one bonded to the CH₂OH group. The highly electronegative fluorine atoms would create a strong dipole but might be sterically shielded.
Reaction Mechanism Studies and Transition State Analysis of Key Transformations
Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and, crucially, transition states. The calculated activation energy (the energy difference between reactants and the transition state) allows for the prediction of reaction rates and the viability of a proposed mechanism. beilstein-journals.orgchemrxiv.org
For this compound, key transformations that could be studied include:
Oxidation of the alcohol: Modeling the conversion of the primary alcohol to an aldehyde or carboxylic acid would help in understanding the reaction's feasibility and regioselectivity.
Ring-opening reactions: The gem-difluorocyclopropane motif can undergo ring-opening under certain conditions, such as through reaction with strong nucleophiles or under palladium catalysis. nih.govrsc.org Computational studies can elucidate the mechanism, for example, whether it proceeds via an Sₙ2-type attack or a more complex pathway involving coordination to a metal catalyst. researchgate.netresearchgate.net DFT calculations can compare different potential pathways to determine the most favorable one by calculating the free energy profiles for each. beilstein-journals.org
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic data, most notably NMR chemical shifts. This is particularly valuable for fluorinated compounds, where ¹⁹F NMR is a key characterization technique.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT functionals optimized for this purpose (e.g., ωB97XD), can provide highly accurate predictions of ¹⁹F, ¹³C, and ¹H chemical shifts. rsc.orgnsf.gov Research on predicting ¹⁹F NMR shifts for per- and polyfluoroalkyl substances (PFAS) has shown that methods like ωB97XD/6-31+G(d,p) can yield results with a root-mean-square error (RMSE) of around 4 ppm or less compared to experimental values, often without the need for computationally expensive solvent models. nsf.govresearchgate.net
By calculating the NMR shielding tensors for the optimized, low-energy conformers and averaging them based on their Boltzmann population, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data serves as a stringent test of the computational model and can help confirm the structural assignment of complex diastereomers or conformers.
Table 3: Illustrative Comparison of Predicted and Experimental NMR Data This table is a hypothetical example demonstrating the validation of a computational method.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| ¹⁹F (A) | -145.2 | -146.0 | +0.8 |
| ¹⁹F (B) | -148.1 | -148.7 | +0.6 |
| ¹³C (C1) | 25.3 | 24.9 | +0.4 |
| ¹³C (C2) | 110.5 (t) | 109.8 (t) | +0.7 |
| ¹³C (CH₂OH) | 62.8 | 62.5 | +0.3 |
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules at an atomic level. For this compound, MD simulations can provide detailed insights into its solvation dynamics and the complex network of intermolecular interactions that govern its properties in solution. Such simulations model the movement of every atom in a system over time based on a chosen force field, which approximates the potential energy of the system. nih.govresearchgate.net By simulating the molecule within a box of explicit solvent molecules, such as water or methanol, researchers can analyze the structural organization of the solvent around the solute and quantify the energetics of their interactions. nih.govacs.org
The primary focus of these simulations would be to characterize the hydrogen bonding involving the hydroxyl (-OH) group and the influence of the gem-difluoro group on the molecule's interaction profile. The simulation protocol typically involves generating an initial 3D structure of the solute, placing it in a pre-equilibrated solvent box, and running the simulation for a sufficient duration (nanoseconds to microseconds) to sample a wide range of molecular conformations and interactions. nih.gov
Solvation Shell Structure
The arrangement of solvent molecules around this compound can be characterized by calculating radial distribution functions (RDFs), denoted as g(r). An RDF describes the probability of finding a particle at a distance r from a reference particle, compared to the bulk solvent density. wikibooks.org Sharp peaks in the RDF indicate structured solvation shells.
For this compound in an aqueous solution, RDFs would be calculated between the atoms of the hydroxyl group (oxygen and hydrogen) and the oxygen and hydrogen atoms of the surrounding water molecules. The first peak in the RDF for the solute's hydroxyl oxygen and water's hydrogen (O_solute···H_water) would signify the hydrogen bonds where the solute acts as an acceptor. Conversely, the RDF for the solute's hydroxyl hydrogen and water's oxygen (H_solute···O_water) would characterize the hydrogen bonds where the solute acts as a donor. nih.govhelsinki.fi The difluorinated cyclopropyl ring's interactions would also be analyzed, particularly the RDF between the fluorine atoms and water hydrogens, to probe for weak F···H-O hydrogen bonds. spiedigitallibrary.org
The positions of the first and second peaks in the RDF provide the average distances of the first and second solvation shells, respectively. Based on simulations of similar small alcohols in water, the expected distances for these key interactions can be tabulated. nih.govhelsinki.fi
Table 1: Representative Radial Distribution Function (RDF) Peak Distances for Key Atomic Pairs of this compound in Water This table presents hypothetical, yet scientifically plausible, data based on typical values for small alcohols in aqueous solution to illustrate expected findings from an MD simulation.
| Atomic Pair (Solute···Solvent) | Interaction Type | First Peak (Å) | Second Peak (Å) |
|---|---|---|---|
| Hydroxyl O ··· Water H | H-bond (Acceptor) | 1.8 | 3.3 |
| Hydroxyl H ··· Water O | H-bond (Donor) | 1.9 | 3.5 |
| Fluorine ··· Water H | Weak H-bond (Acceptor) | 2.4 | 4.0 |
| Cyclopropyl C ··· Water O | Hydrophobic Solvation | 3.7 | 5.5 |
Analysis of Intermolecular Interaction Energies
Beyond structural arrangement, MD simulations combined with quantum chemical calculations can quantify the strength of the intermolecular interactions. The primary interaction is the hydrogen bond formed by the alcohol's hydroxyl group with solvent molecules. nih.gov The electron-withdrawing nature of the two fluorine atoms on the adjacent cyclopropyl ring is expected to increase the acidity of the hydroxyl proton, thereby strengthening the hydrogen bonds where the molecule acts as a donor (O-H···solvent). acs.orgacs.org
Computational studies have established that organic fluorine atoms can participate in hydrogen bonding, acting as weak acceptors (X-H···F). nih.govrsc.org The interaction energy of these bonds is considerably weaker than conventional hydrogen bonds involving oxygen or nitrogen. nih.gov MD simulations can be used to sample favorable geometries, for which quantum mechanics calculations can provide precise interaction energies, corrected for basis set superposition error (BSSE). nih.gov
Table 2: Representative Calculated Intermolecular Interaction Energies This table presents hypothetical, yet scientifically plausible, data based on published computational studies of fluorinated and non-fluorinated alcohols to illustrate the expected relative strengths of interactions. nih.govnih.govniscpr.res.in
| Interaction Type | Example | Typical Interaction Energy (kcal/mol) |
|---|---|---|
| Strong H-Bond (Donor) | Molecule O-H ··· O(H)₂ | -5.0 to -7.0 |
| H-Bond (Acceptor) | Molecule O ··· H-O(H) | -4.0 to -5.5 |
| Weak Fluorine H-Bond | Molecule F ··· H-O(H) | -0.5 to -1.5 |
| van der Waals (Hydrophobic) | Cyclopropyl CH ··· H₂O | -0.5 to -1.0 |
Future Research Directions and Emerging Trends in 1r 2,2 Difluorocyclopropyl Methanol Chemistry
Development of More Efficient and Atom-Economical Synthetic Routes
A primary focus of future research will be the development of more sustainable and cost-effective methods for the synthesis of [(1R)-2,2-difluorocyclopropyl]methanol. Current synthetic approaches often rely on multi-step sequences that may generate significant chemical waste. The principles of green chemistry, particularly atom economy, are driving the innovation of new synthetic strategies. wikipedia.orglibretexts.org
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgyoutube.com Addition reactions, for example, are considered to have 100% atom economy as all the atoms of the reactants are incorporated into the final product. youtube.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. youtube.com
Future synthetic routes to this compound will likely focus on:
Novel Difluorocarbene Precursors: Research into new difluorocarbene sources that are more stable, less expensive, and generate benign byproducts is ongoing. researchgate.net This will be crucial for large-scale, cost-effective production.
Biocatalytic Approaches: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and milder reaction conditions, contributing to a greener process.
Table 1: Comparison of Atom Economy for Different Reaction Types
| Reaction Type | Description | Atom Economy |
| Addition | All reactant atoms are incorporated into the product. | 100% |
| Substitution | A portion of one reactant is replaced by another. | < 100% |
| Elimination | A small molecule is removed from a larger one. | < 100% |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
The unique electronic properties of the gem-difluorocyclopropane ring system offer opportunities for discovering novel chemical reactions. The high ring strain and the strong electron-withdrawing nature of the fluorine atoms make these compounds susceptible to a variety of transformations. bohrium.com
Future research is expected to explore:
Ring-Opening Reactions: Investigating new methods for the selective cleavage of the cyclopropane (B1198618) ring can lead to the synthesis of a diverse range of fluorinated acyclic compounds.
Cross-Coupling Reactions: The development of new catalytic systems for the cross-coupling of this compound derivatives will expand their utility as building blocks in complex molecule synthesis. researchgate.net
Unexpected Rearrangements: Under specific reaction conditions, the strained ring system may undergo unforeseen rearrangements, leading to the discovery of novel molecular scaffolds. A deeper understanding of the reaction mechanisms will be crucial for predicting and controlling these transformations.
Expansion of Applications in Emerging Fields Beyond Traditional Boundaries
While this compound and related compounds have found significant applications in medicinal chemistry and agrochemicals, their unique properties make them attractive for other fields as well. libretexts.orgnih.gov
Emerging areas of application include:
Materials Science: The incorporation of the gem-difluorocyclopropyl moiety into polymers and other materials can impart unique properties such as altered thermal stability, dielectric constant, and hydrophobicity. acs.org This could lead to the development of new materials for electronics, aerospace, and other high-tech industries. mdpi.com
Chemical Biology: As probes to study biological processes, the unique properties of the difluorocyclopropyl group can be exploited to understand enzyme mechanisms or protein-ligand interactions.
A notable application in medicinal chemistry is the use of a derivative of [(1S)-2,2-difluorocyclopropyl]methanol in the synthesis of PF-06700841, a dual inhibitor of TYK2 and JAK1 for the treatment of autoimmune diseases. nih.gov
Design and Synthesis of Next-Generation Chiral Difluorocyclopropyl Building Blocks
The success of this compound has spurred interest in the design and synthesis of new, more complex chiral difluorocyclopropyl building blocks. nih.govresearchgate.netlifechemicals.com These "next-generation" building blocks will offer a wider range of functionalities and stereochemical arrangements, providing chemists with more tools for drug discovery and development. chemistryworld.com
Future research in this area will likely focus on:
Introduction of Additional Functional Groups: Synthesizing difluorocyclopropyl building blocks with additional reactive handles will allow for more diverse and complex molecular architectures.
Diastereoselective Synthesis: Developing methods for the stereocontrolled synthesis of difluorocyclopropanes with multiple chiral centers will be a key area of investigation.
Combinatorial Approaches: The development of high-throughput methods for the synthesis of libraries of chiral difluorocyclopropyl building blocks will accelerate the discovery of new bioactive molecules.
Table 2: Potential Next-Generation Chiral Difluorocyclopropyl Building Blocks
| Building Block | Potential Application |
| [(1R,2S)-2-amino-2,2-difluorocyclopropyl]methanol | Synthesis of novel peptides and peptidomimetics |
| [(1R)-2,2-difluoro-3-vinylcyclopropyl]methanol | Precursor for further functionalization via the vinyl group |
| [(1R)-2,2-difluorocyclopropyl]methylamine | Introduction of a basic nitrogen for improved pharmacokinetic properties |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are manufactured. These technologies offer numerous advantages over traditional batch processing, including improved safety, better process control, and the potential for on-demand synthesis. nih.gov
The integration of the synthesis of this compound and its derivatives with these platforms is an emerging trend. nih.gov This will involve:
Development of Flow-Compatible Reactions: Adapting existing synthetic methods or developing new ones that are amenable to continuous flow conditions.
Real-Time Reaction Monitoring: Implementing in-line analytical techniques to monitor reaction progress and ensure product quality.
Automated Optimization: Utilizing machine learning algorithms to rapidly optimize reaction parameters and improve yields and efficiency.
The successful integration of these technologies will enable the rapid, safe, and efficient production of this compound and a wide range of related chiral building blocks, further accelerating innovation in chemistry and related sciences.
Q & A
Q. What are the optimal synthetic routes for [(1R)-2,2-difluorocyclopropyl]methanol, and how does stereochemical purity impact yield?
this compound is synthesized via cyclopropanation of fluorinated alkenes followed by hydroxylation. A critical factor is maintaining stereochemical integrity during cyclopropane ring formation. Asymmetric catalysis using chiral ligands (e.g., Rhodium-DuPhos complexes) can achieve enantiomeric excess (ee) >95% . However, fluorination steps often require low temperatures (-20°C to 0°C) to suppress racemization. For example, hydrogen borrowing alkylation with iridium catalysts at room temperature achieved 59% yield for the (1R)-enantiomer, while elevated temperatures (85°C) reduced yields to 14% due to side reactions .
Q. How can researchers verify the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermal stability : Monitor decomposition via TGA/DSC at 25–100°C.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation .
- Moisture resistance : Karl Fischer titration to track water uptake, as hydroxyl groups may hydrolyze cyclopropane rings.
Q. What mechanistic insights explain the temperature-dependent yield discrepancies in this compound synthesis?
The iridium-catalyzed hydrogen borrowing reaction shows a strong inverse correlation between temperature and yield. At 85°C, desilylation of intermediates generates diols, which deactivate the catalyst via coordination . Computational studies (DFT) suggest that elevated temperatures promote ring-strain relief in the cyclopropane moiety, leading to rearrangements or fluorinated byproducts. Kinetic profiling (e.g., in situ IR) can identify rate-limiting steps, such as β-hydride elimination, to optimize catalyst turnover.
Q. How does the (1R)-stereochemistry of this compound influence its role in kinase inhibitor design?
In medicinal chemistry, the (1R)-configuration enhances binding to hydrophobic pockets in TYK2/JAK1 kinases. For example, brepocitinib (PF-06700841) uses a (1R,5S)-configured cyclopropane to improve selectivity (IC₅₀ = 17 nM for TYK2 vs. 23 nM for JAK1) . Molecular docking studies reveal that the difluorocyclopropyl group stabilizes van der Waals interactions with Leu-958 and Tyr-904 residues, which are disrupted in the (1S)-enantiomer .
Q. How can researchers resolve contradictory data in diastereomer analysis of fluorocyclopropane derivatives?
Contradictions arise from overlapping NMR signals for diastereomers. Strategies include:
- Chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] resolves splitting in ¹⁹F NMR .
- X-ray crystallography : Single-crystal analysis (e.g., CCDC-991863) confirms absolute configuration .
- HPLC-MS with chiral columns : Use immobilized amylose tris(3,5-dimethylphenylcarbamate) for baseline separation .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound in complex matrices?
Q. How can researchers mitigate side reactions during functionalization of this compound?
- Protecting groups : TBS ethers prevent hydroxyl oxidation during alkylation .
- Low-temperature lithiation : Use LDA at -78°C to avoid cyclopropane ring-opening .
- Flow chemistry : Microreactors minimize residence time and thermal degradation .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
